REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](Cl)([Cl:10])=[O:9].C(Cl)(Cl)=O.C1(O)C=CC=CC=1.[OH-].[Na+].Cl>P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>[Cl:10][C:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:9] |f:2.3,4.5|
|
Name
|
|
Quantity
|
287.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
10.12 g
|
Type
|
catalyst
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
274 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
Phosgene phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl.C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask equipped with a gas inlet, a dry ice condenser, a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
to destroy traces of phosgene which
|
Type
|
CUSTOM
|
Details
|
condensed in the condenser
|
Type
|
CUSTOM
|
Details
|
to purge residual phosgene
|
Type
|
TEMPERATURE
|
Details
|
the reactor is cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The colorless crude product is isolated by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 417.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |